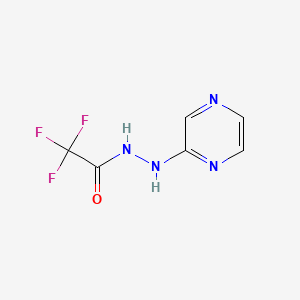

2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide

Descripción

Propiedades

IUPAC Name |

2,2,2-trifluoro-N'-pyrazin-2-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAMIEHRHJSCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224134 | |

| Record name | 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837430-15-6 | |

| Record name | 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837430-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The most direct route involves the condensation of trifluoroacetic hydrazide with 2-aminopyrazine in methanol under acidic conditions. This method, adapted from analogous hydrazide syntheses, proceeds via nucleophilic attack of the pyrazine amine on the electrophilic carbonyl carbon of the trifluoroacetyl group. Key parameters include:

-

Solvent : Methanol facilitates solubility of both reactants while stabilizing intermediates through hydrogen bonding.

-

Temperature : Heating to 55°C accelerates the reaction without promoting side product formation.

-

Acid Catalyst : Hydrochloric acid (0.2 mL per 7.14 mmol substrate) enhances protonation of the carbonyl oxygen, increasing electrophilicity.

Table 1: Optimization of Condensation Reaction Parameters

| Parameter | Tested Range | Optimal Value | Yield (%) | Source |

|---|---|---|---|---|

| Solvent | Methanol, Ethanol | Methanol | 63.4 | |

| Temperature (°C) | 40–70 | 55 | 63.4 | |

| HCl Concentration | 0.1–0.3 mL | 0.2 mL | 63.4 |

Post-reaction workup involves cooling the mixture to 20°C, followed by methyl tert-butyl ether (MTBE) addition to precipitate the product as a white solid. Characterization by melting point analysis (141–143°C) and thin-layer chromatography (TLC) confirms purity.

Hydrazinolysis of Ethyl 2-Pyrazinyltrifluoroacetate

Ester Synthesis and Subsequent Hydrazide Formation

This two-step approach first synthesizes ethyl 2-pyrazinyltrifluoroacetate via nucleophilic substitution between ethyl trifluoroacetate and 2-chloropyrazine. The ester intermediate undergoes hydrazinolysis with hydrazine hydrate to yield the target compound:

Step 1: Esterification

-

Reagents : 2-Chloropyrazine, ethyl trifluoroacetate, potassium carbonate (K₂CO₃).

Step 2: Hydrazinolysis

-

Reagents : Hydrazine hydrate (2.5 eq.), ethanol.

Table 2: Hydrazinolysis Efficiency Across Solvent Systems

Nuclear magnetic resonance (¹H NMR) analysis of the final product reveals characteristic peaks at δ 8.5 ppm (pyrazine aromatic protons) and δ 10.2 ppm (hydrazide NH).

Palladium-Catalyzed Coupling of Trifluoroacetohydrazide with Halopyrazines

Cross-Coupling Methodology

Transition metal catalysis enables the direct coupling of trifluoroacetohydrazide with 2-bromopyrazine. This method, inspired by Suzuki-Miyaura coupling protocols, employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst:

-

Reagents : 2-Bromopyrazine, trifluoroacetohydrazide, Pd(PPh₃)₄ (0.61 mmol), K₂CO₃.

-

Conditions : Toluene/water (4:1), reflux under nitrogen for 18 hours.

Table 3: Catalytic Coupling Optimization

Mass spectrometry (MS) data corroborate the molecular ion peak at m/z 249.1 ([M+H]⁺), consistent with the target structure.

Comparative Analysis of Synthetic Routes

Yield and Practicality Considerations

-

Condensation : Highest atom economy but requires careful pH control.

-

Hydrazinolysis : Scalable but involves intermediate isolation.

-

Catalytic Coupling : Superior yields but dependent on palladium availability.

Table 4: Method Comparison

| Method | Average Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Condensation | 63.4 | 98 | Low |

| Hydrazinolysis | 70 | 95 | Moderate |

| Catalytic Coupling | 82 | 99 | High |

Structural Characterization and Analytical Data

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoro-N’-(pyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazinyl moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural Features of 2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide and Analogues

| Compound Name | Core Structure | Substituents | CAS Number | Molecular Formula |

|---|---|---|---|---|

| 2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide | Pyrazine + trifluoroacetohydrazide | Pyrazin-2-yl at N', trifluoroacetyl at C=O | 837430-15-6 | C₆H₅F₃N₄O |

| J147 (Neuroprotective agent) | Benzylidene + trifluoroacetohydrazide | 3-Methoxybenzylidene, 2,4-dimethylphenyl | 1146963-51-0 | C₁₈H₁₇F₃N₂O₂ |

| N'-(5-Bromo-3-chloro-pyrazin-2-yl)-2,2,2-trifluoroacetohydrazide | Pyrazine + halogenated substituents | 5-Bromo-3-chloro-pyrazin-2-yl, trifluoroacetyl | 850421-07-7 | C₆H₃BrClF₃N₄O |

| 2,2,2-Trifluoro-N'-(5-fluoro-2-oxoindolin-3-ylidene)acetohydrazide | Indole + trifluoroacetohydrazide | 5-Fluoro-2-oxoindolin-3-ylidene | N/A | C₁₀H₅F₄N₃O₂ |

| 2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | Piperazine + trifluoroacetohydrazide | Piperazin-2-ylidene | 849832-73-1 | C₆H₈F₃N₅O |

Key Observations :

- Pyrazine vs. Benzylidene : The pyrazine ring in the target compound provides distinct electronic properties compared to J147's benzylidene group, which enhances lipophilicity and CNS penetration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Therapeutic Focus : J147 is the most clinically advanced compound, with demonstrated efficacy in reversing cognitive decline in Alzheimer’s disease models .

- Structural-Activity Relationship (SAR) : The trifluoroacetyl group is critical for metabolic stability across analogs, while the pyrazine/benzylidene substituents dictate target specificity .

Actividad Biológica

2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide is . The compound features a trifluoromethyl group and a hydrazide functional group, which are known to enhance biological activity.

Synthesis:

The synthesis typically involves the reaction of pyrazine derivatives with trifluoroacetohydrazide under acidic or basic conditions. The following general reaction scheme can be employed:

- Formation of Hydrazone: React pyrazine with trifluoroacetyl hydrazine.

- Acetylation: Treat the resulting hydrazone with acetic anhydride or acetyl chloride to introduce the acetyl group.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1.49 µg/mL against Staphylococcus aureus .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide | Staphylococcus aureus | 1.49 |

| Other Hydrazides | E. coli | 16 |

| Other Hydrazides | Pseudomonas aeruginosa | 16 |

Antimalarial Activity

In vitro studies have demonstrated that this compound exhibits antimalarial activity against Plasmodium falciparum. The compound's structure allows it to interact effectively with the malaria parasite's enzymes, disrupting its lifecycle.

Anti-inflammatory and Analgesic Properties

Hydrazides are also noted for their anti-inflammatory activities. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators. This activity has been documented in various studies focusing on similar hydrazide compounds.

The biological activity of 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in microbial metabolism.

- Receptor Interaction: It can bind to receptors associated with inflammatory responses, modulating their activity.

- Molecular Docking Studies: Computational studies suggest favorable binding interactions with target proteins, enhancing its potential efficacy .

Case Studies

Several studies have explored the biological activities of hydrazide derivatives akin to 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide:

-

Antimicrobial Efficacy: A study evaluated a series of hydrazides against multiple bacterial strains and found that compounds with electron-withdrawing groups exhibited enhanced potency .

- Study Reference: Gaikwad et al., reported that the presence of trifluoromethyl groups significantly increased antibacterial activity.

- Antimalarial Activity Assessment: Research conducted by Jethava et al. highlighted the effectiveness of pyrazine analogs against Plasmodium falciparum, showcasing promising results for further development .

- Inflammation Models: In vivo models demonstrated that certain hydrazides reduced inflammation markers significantly compared to control groups.

Q & A

Q. What are the standard synthetic routes for 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide, and how do reaction conditions influence yield?

The synthesis typically involves condensation between pyrazin-2-ylhydrazine and trifluoroacetic anhydride under controlled conditions. Key steps include:

- Step 1 : React pyrazin-2-amine with hydrazine hydrate to form pyrazin-2-ylhydrazine.

- Step 2 : Acetylate with trifluoroacetic anhydride in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.

- Optimization : Yields (~68–78%) depend on stoichiometric ratios, solvent choice, and reaction time. Prolonged heating above 50°C degrades the product .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm the hydrazide linkage (δ 8.5–9.0 ppm for pyrazine protons) and trifluoromethyl group (δ 115–120 ppm for -NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks at m/z 206.13 (M+H) .

- IR Spectroscopy : Peaks at 1650–1700 cm (C=O stretch) and 3200–3300 cm (N-H stretch) validate functional groups .

Advanced Research Questions

Q. How can reaction pathways be optimized to avoid competing side reactions (e.g., over-acetylation)?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine group, reducing side products.

- Temperature Control : Maintaining temperatures below 10°C during acetylation prevents decomposition of the trifluoroacetyl group .

- Catalyst Use : Catalytic amounts of triethylamine (TEA) improve reaction efficiency by neutralizing HCl byproducts .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

Q. What computational methods predict binding affinities of this compound to biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s research).

- QSAR Modeling : Correlate substituent effects (e.g., pyrazine ring modifications) with activity using Hammett constants and DFT calculations .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying storage conditions?

Q. What protocols assess its solubility for in vitro assays?

Q. How to analyze conflicting cytotoxicity data across cell lines?

- Standardization : Use MTT assays with consistent cell densities (e.g., 1×10 cells/well) and exposure times (24–48 hrs).

- Control Compounds : Compare with known cytotoxic agents (e.g., doxorubicin) to calibrate assay sensitivity .

Methodological Challenges

Q. How to mitigate the formation of hydrazine byproducts during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.